N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Overview
Description
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring, which is further connected to an oxolane ring through a carboxamide group
Scientific Research Applications
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Pyridine ring formation: The pyridine ring can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminopyridine.
Linking the benzimidazole and pyridine rings: This step often involves nucleophilic substitution reactions.
Formation of the oxolane ring: The oxolane ring can be introduced through cyclization reactions involving diols and appropriate catalysts.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzimidazole or pyridine derivatives.
Mechanism of Action
The mechanism of action of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting key biological processes. The pyridine ring may enhance binding affinity and specificity, while the oxolane ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but lack the benzimidazole and oxolane rings.
Benzimidazole derivatives: Compounds like 2-(pyridin-3-yl)-1H-benzo[d]imidazole share the benzimidazole moiety but differ in the rest of the structure.
Oxolane derivatives: Compounds containing the oxolane ring but differing in other functional groups.
Uniqueness
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide is unique due to its combination of benzimidazole, pyridine, and oxolane rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-7-9-24-11-14)20-10-13-4-3-8-19-17(13)22-12-21-15-5-1-2-6-16(15)22/h1-6,8,12,14H,7,9-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSCTDWEUKNRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.